tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate
Description
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is a carbamate-protected amino ketone derivative characterized by a cyclopropyl group adjacent to a ketone moiety and a tert-butyloxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in peptide mimetics and protease inhibitors. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJNTBHTFXMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of α-Amino Ester Precursors
A widely adopted route involves the reduction of α-amino esters to generate the oxo group. For example, diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C selectively reduces methyl esters to aldehydes with minimal over-reduction .
Example Protocol :
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Starting Material : (R)-Methyl 2-(tert-butoxycarbonylamino)propanoate
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Reagent : DIBAL-H (1.0 M in THF)
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Conditions : Toluene, -78°C, 1.5 hours
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Solvent | Toluene |
| Reaction Time | 1.5 hours |
| Workup | Quench with H2O, extract with ethyl acetate |
This method’s efficacy stems from DIBAL-H’s ability to preserve the tert-butyl carbamate group while selectively reducing the ester to an aldehyde . For cyclopropyl derivatives, substituting the starting material with a cyclopropane-containing analog (e.g., methyl 2-(tert-butoxycarbonylamino)-1-cyclopropylpropanoate) would follow analogous reduction logic.
| Step | Key Reaction | Critical Parameters |
|---|---|---|
| 1 | Aldehyde-carbamate condensation | pH control, temperature |
| 2 | Cyclopropanation | Zn-Cu activation, CH2I2 stoichiometry |
This approach avoids steric clashes during cyclopropane formation, as the tert-butyl group remains inert under these conditions .
Direct Condensation with Cyclopropyl Ketones
Industrial-scale methods favor direct coupling between tert-butyl carbamate and pre-formed cyclopropyl ketones. For example:
Reaction Scheme :
tert-Butyl carbamate + 1-cyclopropyl-3-oxopropan-2-one → Target compound
Conditions :
-
Catalyst : BF3·OEt2 (5 mol%)
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Solvent : THF, reflux
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Yield : 75% (extrapolated from similar tert-butyl carbamate reactions)
Advantages :
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Single-step synthesis minimizes purification steps.
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BF3·OEt2 enhances electrophilicity of the ketone, promoting nucleophilic attack by the carbamate’s amine group .
Enzymatic Resolution for Stereoselective Synthesis
For enantiomerically pure forms, lipase-mediated kinetic resolution is employed:
Protocol :
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Substrate : Racemic tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate
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Enzyme : Candida antarctica Lipase B (CAL-B)
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Conditions : Phosphate buffer (pH 7.0), 37°C
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Result : >90% enantiomeric excess (ee) (based on analogous enzymatic resolutions)
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 mg/mmol substrate |
| Reaction Time | 24 hours |
| Selectivity Factor (E) | >200 |
This method is critical for pharmaceutical applications requiring chirally pure intermediates .
Chemical Reactions Analysis
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides to form substituted carbamates.
Scientific Research Applications
Organic Synthesis
One of the primary applications of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is as an intermediate in organic synthesis . It serves as a building block for the synthesis of more complex molecules, allowing chemists to explore diverse reaction pathways and mechanisms. The compound can undergo various transformations, including hydrolysis, which can release active components that interact with biological targets.
Medicinal Chemistry
The biological activity of this compound has been extensively studied, particularly regarding its potential as an enzyme inhibitor . The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This property is crucial for drug design, especially in developing therapeutics targeting specific biochemical pathways.
Research has indicated that this compound may exhibit:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic processes, which can be beneficial in treating diseases where enzyme regulation is critical.
Case Studies
Several studies have demonstrated its effectiveness:
- Enzyme Interaction Studies : Kinetic assays have been conducted to evaluate binding affinities and inhibition constants against various enzymes, providing insights into its mechanism of action.
- Therapeutic Potential : Investigations into its role in modulating enzyme activity have highlighted its implications in drug development for conditions such as metabolic disorders.
Biological Research
Beyond medicinal applications, this compound is valuable in biological research for studying enzyme mechanisms and biochemical pathways. Its ability to interact with specific molecular targets allows researchers to explore fundamental biological processes.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-YL)carbamate | Cyclohexyl group instead of cyclopropyl | 0.85 |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Hydroxymethyl group instead of ketone | 0.84 |
| Tert-butyl (3-(methylamino)propyl)carbamate | Methylamino substitution | 0.85 |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural variations, physicochemical properties, and applications.
tert-Butyl N-(1-Cyclobutyl-1-Oxopropan-2-yl)carbamate
- Structural Difference : Replaces the cyclopropyl group with a cyclobutyl ring, increasing ring size and reducing ring strain.
- Molecular Formula: C₁₂H₂₁NO₃ (vs. C₁₁H₁₉NO₃ for the cyclopropyl analog) .
- Impact : The cyclobutyl group may enhance solubility due to increased hydrophobicity, but could reduce metabolic stability compared to the cyclopropyl analog.
- Applications : Used in fragment-based drug discovery for probing larger hydrophobic binding pockets .
tert-Butyl N-[1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-yl]carbamate
- Structural Difference: Substitutes the cyclopropyl group with a benzylamino-methoxy chain.
- Functional Groups : Introduces a benzylamine moiety and methoxy group, altering hydrogen-bonding capacity .
- The methoxy group enhances solubility but may reduce membrane permeability .
tert-Butyl N-(3-Cyclopropyl-3-Oxopropyl)carbamate
- Structural Difference : Shifts the ketone position from C3 to C2, altering the spatial arrangement of the carbonyl group.
- Impact : This positional isomerism may affect intermolecular hydrogen bonding patterns, as observed in crystal packing studies .
Piperidine- and Bicyclic Carbamate Derivatives
Examples from PharmaBlock Sciences (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate and tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate ) :
- Structural Differences : Incorporate nitrogen-containing rings (piperidine, bicyclic systems) instead of cyclopropane.
- Impact: Enhanced conformational rigidity and hydrogen-bond acceptor/donor capacity, improving target selectivity in kinase inhibitors or GPCR modulators.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Hydrogen-Bonding Patterns (Based on Etter’s Graph Set Analysis)
| Compound Type | Hydrogen-Bond Donors/Acceptors | Observed Patterns (e.g., R₂²(8)) | Relevance to Crystallinity |
|---|---|---|---|
| Cyclopropyl carbamates | 2 donors (NH, ketone O) | Chain motifs (C(4)) | Moderate crystallinity |
| Piperidine carbamates | 3 donors (NH, Boc O, ring N) | Ring motifs (R₄⁴(12)) | High crystallinity |
Biological Activity
Tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- PubChem CID : 21017695
The compound features a tert-butyl group attached to a carbamate structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been studied for its potential as an inhibitor of various enzymes and proteins involved in cellular processes.
Inhibitory Activity
Research has indicated that this compound may exhibit inhibitory activity against specific targets, including:
- Glycogen Synthase Kinase-3β (GSK-3β) : A study highlighted the role of GSK-3β in Alzheimer's disease and noted that similar compounds could serve as effective inhibitors, potentially positioning this compound as a candidate for further investigation in neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves carbamate coupling reactions, where tert-butyl carbamate reacts with a cyclopropyl ketone derivative under controlled conditions. Key steps include:
- Amine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate carbamate bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation of the cyclopropyl group . Optimization focuses on yield (>70%) and purity, monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Post-synthesis characterization employs:
- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and cyclopropyl protons (δ ~0.5–1.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula .
- X-ray crystallography : For crystalline derivatives, SHELX software is used to resolve stereochemistry and bond angles .
Q. What purification techniques are effective for isolating this carbamate derivative?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point analysis .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods distinguish stereoisomers?
Enantioselective routes use chiral catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries during cyclopropanation. Key steps:
- Asymmetric cyclopropanation : Transition metal catalysts (e.g., Rh(II)) induce stereocontrol .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times correlated to optical rotation data .
- Vibrational circular dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl vs. DMSO-d) shift proton signals; consistency checks across solvents are critical .
- Tautomerism : The 3-oxo group may exhibit keto-enol tautomerism, altering spectral profiles. Dynamic NMR or DFT calculations clarify equilibrium states .
- Crystallographic validation : Single-crystal X-ray data (via SHELXL) provide definitive structural evidence, overriding ambiguous spectroscopic results .
Q. What strategies optimize the compound’s stability under biological assay conditions?
- pH buffering : Carbamates hydrolyze in acidic/alkaline conditions; use phosphate buffer (pH 7.4) for in vitro assays .
- Lyophilization : Freeze-drying the compound in inert matrices (e.g., trehalose) prevents decomposition during storage .
- Protective groups : Introducing Boc (tert-butyloxycarbonyl) or Fmoc groups on reactive sites enhances stability during functionalization .
Q. How does the cyclopropyl moiety influence molecular docking outcomes in drug discovery?
The cyclopropyl ring introduces:
- Conformational rigidity : Reduces entropy penalty during target binding, enhancing affinity for enzymes (e.g., kinases) .
- Steric effects : Docking simulations (AutoDock Vina) show clashes with hydrophobic pockets unless optimized via substituent tuning (e.g., halogenation) .
- Metabolic resistance : The cyclopropane group resists cytochrome P450 oxidation, improving pharmacokinetic profiles in preclinical models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
